4-(dimethylsulfamoyl)-N-(4-phenyl-1,3-thiazol-2-yl)benzamide
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Description
4-(dimethylsulfamoyl)-N-(4-phenyl-1,3-thiazol-2-yl)benzamide is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields of research. This compound is also known as DMTB and has a molecular formula of C18H18N2O2S2.
Scientific Research Applications
- The compound has been tested for its antimicrobial and antifungal properties. Researchers synthesized derivatives of this compound and evaluated their efficacy against bacteria and fungi. These investigations aim to discover potential new agents for combating infections .
- The compound is part of a class of selenium-containing heterocycles. Researchers have explored its synthesis and reactions, leading to the discovery of tetracyclic imidazobenzoselenophenopyrimidine derivatives. These compounds exhibit interesting structural features and may have applications in materials science or drug development .
- A related compound, (4-phenyl-1,3-thiazol-2-yl) hydrazine , has been investigated for its antifungal properties. It induces oxidative damage in the yeast species Candida albicans. Understanding the mechanisms behind this effect could contribute to the development of novel antifungal agents .
- The compound’s selenium atom plays a crucial role in its reactivity. Researchers have explored its chemistry within the broader context of organoselenium compounds. These investigations contribute to our understanding of selenium-mediated reactions and their potential applications .
- Although not directly related to this compound, organoselenium compounds have shown promise in cancer research. Some studies suggest that certain selenium derivatives exhibit anticancer activity by modulating cellular processes. While more research is needed, this area remains intriguing .
- The compound’s synthesis involves interesting reactions, such as cyclocondensation and closure of heterocyclic rings. Researchers continue to explore efficient synthetic routes to access related compounds. These methodologies contribute to the broader field of organic synthesis .
Antimicrobial and Antifungal Activity
Selenium-Containing Heterocycles
Oxidative Damage in Candida albicans
Organoselenium Chemistry
Cancer Research
Synthetic Methodology
properties
IUPAC Name |
4-(dimethylsulfamoyl)-N-(4-phenyl-1,3-thiazol-2-yl)benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H17N3O3S2/c1-21(2)26(23,24)15-10-8-14(9-11-15)17(22)20-18-19-16(12-25-18)13-6-4-3-5-7-13/h3-12H,1-2H3,(H,19,20,22) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DRDCUZHNTXZIGB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)S(=O)(=O)C1=CC=C(C=C1)C(=O)NC2=NC(=CS2)C3=CC=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H17N3O3S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
387.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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